molecular formula C18H13NO B14166687 10-Phenylphenoxazine CAS No. 37832-25-0

10-Phenylphenoxazine

Cat. No.: B14166687
CAS No.: 37832-25-0
M. Wt: 259.3 g/mol
InChI Key: LAVLDGSVWFEKJG-UHFFFAOYSA-N
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Description

10-Phenylphenoxazine (CAS 37832-25-0) is an N-aryl phenoxazine that serves as a highly effective, metal-free organic photoredox catalyst (PC). Its primary research value lies in organocatalyzed atom transfer radical polymerization (O-ATRP), enabling the synthesis of well-defined polymers with controlled molecular weights and low dispersities (Ð as low as 1.13) . This is critical for producing polymers free from metal contamination for sensitive applications in biomedical devices and electronics . The compound operates via an oxidative quenching mechanism . Upon photoexcitation, it reaches a powerful triplet excited state with a very negative reduction potential (E 0 * ~ -2.1 V vs SCE), which is sufficient to directly reduce alkyl bromide initiators . The subsequent deactivation step, involving oxidation of the propagating radical by the persistent phenoxazine radical cation (E 0 ox ~ +0.58 V vs SCE), ensures a controlled polymerization process . A key advantage of this compound over similar catalysts like phenothiazines is its more planar molecular geometry across its ground, excited, and radical cation states. This planarity results in lower reorganization energies during electron transfer, leading to faster kinetics and superior control in polymerizations . Beyond O-ATRP, the this compound scaffold is a versatile building block in materials science. Its strong reducing power and tunable photophysical properties make it a promising structure for developing advanced organic PCs for small molecule synthesis, and it finds applications in the design of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) . This product is intended for research use only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

10-phenylphenoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVLDGSVWFEKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315164
Record name 10-Phenylphenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37832-25-0
Record name 10-Phenylphenoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37832-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Phenylphenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Synthesis

Reaction Design and Mechanism

The palladium-mediated coupling of bis(2-bromophenyl)ether with aniline derivatives represents the most widely adopted pathway. As detailed in Search result 1, this method employs bis(2-bromophenyl)ether (1.0 equiv), phenylamine (1.1 equiv), sodium tert-butoxide (3.0 equiv), palladium acetate (5 mol%), and DPEphos (10 mol%) in anhydrous toluene at 120°C under nitrogen. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by amine coordination and reductive elimination to form the phenoxazine core.

Optimized Procedure

Key steps include:

  • Schlenk tube setup : All reagents are combined under nitrogen purge to prevent catalyst oxidation.
  • Thermal conditions : Maintaining 120°C for 15 hours ensures complete conversion, as shorter durations led to incomplete coupling in preliminary trials.
  • Workup : Dichloromethane extraction followed by aqueous washes removes inorganic salts, with subsequent column chromatography (silica gel, hexane/ethyl acetate) yielding 99% pure 10-phenylphenoxazine.
Table 1. Reaction Parameters for Pd-Catalyzed Synthesis
Parameter Value
Temperature 120°C
Time 15 hours
Catalyst System Pd(OAc)₂/DPEphos
Base NaOtBu
Solvent Anhydrous toluene
Isolated Yield 99%

Buchwald-Hartwig Amination Approach

Alternative Ligand Systems

Search result 2 describes a modified protocol using RuPhos precatalyst (3 mol%) with sodium tert-butoxide (2.0 equiv) in dioxane at 130°C. Unlike the DPEphos system, this method leverages the strong electron-donating properties of RuPhos to accelerate C–N bond formation, albeit with extended reaction times (48 hours) and lower yields (23%).

Critical Comparison of Methodologies

  • Catalyst efficiency : Pd(OAc)₂/DPEphos achieves near-quantitative yields (99%) versus 23% for RuPhos-based systems.
  • Scalability : The former method demonstrates superior reproducibility at multigram scales, while the latter requires meticulous recrystallization for purity.
  • Cost considerations : RuPhos ligands increase reagent costs by ≈40% compared to DPEphos.

Structural Characterization and Validation

Spectroscopic Data

1H NMR (CDCl₃, 600 MHz): δ 7.53 (t, J = 7.74 Hz, 2H), 7.41 (t, J = 7.38 Hz, 1H), 7.29 (d, 2H), 6.72–6.45 (m, 6H). The aromatic multiplet at 6.72–6.45 ppm confirms annulation of the phenoxazine ring.

HRMS (ESI) : m/z calculated for C₁₈H₁₃NO [M+H]⁺: 284.0945; observed: 284.0945.

Purity Assessment

Melting point analysis (142–143°C) and chromatographic retention times align with literature values, confirming absence of regioisomers.

Applications and Derivatives

Functionalized Analogues

Bromination at the 3,7-positions (using NBS in CHCl₃/AcOH) enables Suzuki couplings for π-extended derivatives, critical for tuning HOMO-LUMO gaps in organic semiconductors.

Catalytic Roles

This compound serves as a ligand in Pd-catalyzed C–H activation reactions, demonstrating enhanced turnover frequencies compared to unsubstituted phenoxazines.

Chemical Reactions Analysis

10-Phenylphenoxazine undergoes various types of chemical reactions, including:

Common conditions for these reactions include room temperature and the presence of catalysts or specific solvents. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 10-Phenylphenoxazine involves its ability to act as a photoredox catalyst. It facilitates the reduction of carbon-halogen bonds by trapping carbon-centered radical intermediates with a mild hydrogen atom donor . This process involves the transfer of electrons and the formation of reactive intermediates that drive the desired chemical transformations.

Comparison with Similar Compounds

Table 1: Comparative Photophysical and Electrochemical Data

Property This compound 10-Phenylphenothiazine 5,10-Diphenyl-dihydrophenazine Perylene
Phosphorescence Quantum Yield 94% (77 K) Not reported <50% (ambient) Negligible
Triplet-State Lifetime 2.3 s <1 s (estimated) <0.5 s N/A
Reduction Potential (E vs SCE) −2.0 V (3PC*→2PC•+) −1.6 V −1.8 V −1.4 V
Geometric Reorganization Energy 0.15 eV 0.25 eV 0.20 eV 0.30 eV

Key Observations:

Oxygen vs. Sulfur Substitution: The oxygen atom in this compound lowers geometric reorganization energy (0.15 eV vs. 0.25 eV for 10-phenylphenothiazine), enhancing electron-transfer efficiency and catalytic stability .

Triplet-State Lifetime: The absence of heavy atoms (e.g., sulfur) minimizes spin-orbit coupling, allowing this compound to maintain a long-lived triplet state (2.3 s) critical for photoredox cycles .

Catalytic Performance in O-ATRP

Table 2: Polymerization Control Metrics

Metric This compound 10-Phenylphenothiazine Perylene
Dispersity (Đ) 1.13 1.39 1.50–2.00
Initiator Efficiency (I*) >90% <50% <50%

Key Observations:

  • Superior Control: this compound achieves near-ideal dispersity (Đ = 1.13) and quantitative initiator efficiency (>90%), outperforming 10-phenylphenothiazine (Đ = 1.39) and perylene (Đ > 1.50) .
  • Mechanistic Advantage : The combination of strong reductivity and low reorganization energy minimizes side reactions (e.g., chain termination), ensuring controlled radical propagation .

Biological Activity

10-Phenylphenoxazine is a synthetic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including photoredox catalysis and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C18H13NOC_{18}H_{13}NO and a unique phenoxazine core structure. Its structural features contribute to its electronic properties, making it a candidate for various biological applications.

Biological Activities

1. Photoredox Catalysis
this compound exhibits strong reducing properties, making it an effective metal-free photoredox catalyst. It has been demonstrated to facilitate organocatalyzed atom transfer radical polymerization (O-ATRP), where it shows favorable performance due to its planar structure and low reorganization energy during electron transfer processes .

2. Anticancer Activity
Research indicates that phenoxazine derivatives, including this compound, possess significant anticancer properties. These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cancer progression .

3. Antimicrobial Properties
this compound has shown antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial membranes and interfere with cellular processes .

4. Neuroprotective Effects
Similar to other phenothiazine derivatives, this compound may exhibit neuroprotective effects, potentially through the inhibition of dopaminergic receptor activity and modulation of oxidative stress pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
Photoredox CatalysisStrong reducing agent for O-ATRP
AnticancerInduces apoptosis and inhibits proliferation
AntimicrobialDisrupts microbial membranes
NeuroprotectiveInhibits dopaminergic receptors; reduces oxidative stress

Case Studies

Case Study 1: O-ATRP Performance
In a study evaluating the performance of this compound as a photoredox catalyst, it was found to achieve high monomer conversion rates in polymerization reactions. The compound demonstrated superior efficiency compared to traditional metal catalysts due to its favorable electronic properties and structural stability .

Case Study 2: Anticancer Efficacy
A series of experiments were conducted on various cancer cell lines treated with this compound. Results indicated a dose-dependent inhibition of cell growth, with significant apoptotic effects observed at higher concentrations. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 10-phenylphenoxazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound can be achieved via metal-free protocols, such as Buchwald-Hartwig amination or Ullmann coupling. Reaction parameters (temperature, catalyst loading, solvent polarity) must be systematically varied to optimize yield. For example, using toluene as a solvent at 110°C with Pd(OAc)₂ as a catalyst achieves ~75% yield . Characterization via 1H^1H-NMR and HPLC ensures purity (>98%), with spectral data cross-referenced against literature .

Q. What spectroscopic and computational methods are most effective for characterizing this compound’s electronic structure?

  • Methodological Answer : UV-Vis spectroscopy identifies absorption maxima (e.g., λₐᵦₛ ≈ 350 nm in THF), while cyclic voltammetry measures redox potentials (e.g., E1/2=1.03V vs SCEE_{1/2} = -1.03 \, \text{V vs SCE}) . Density functional theory (DFT) calculations using the 6-311+G basis set model geometric reorganization energies and validate experimental reduction potentials. NMR (1H^1H, 13C^{13}C) resolves substituent effects on aromatic protons .

Q. How does this compound’s stability vary under different storage conditions (light, temperature, solvent)?

  • Methodological Answer : Accelerated stability studies involve storing samples in amber vials at 4°C, 25°C, and 40°C for 30 days. Degradation is monitored via HPLC to track impurity formation. Light sensitivity is tested using UV exposure (254 nm) for 24 hours. Data show <5% decomposition in anhydrous DCM at 4°C, but >20% degradation in DMSO under UV .

Advanced Research Questions

Q. What mechanistic role does this compound play in photoredox organocatalysis, and how do substituents modulate its catalytic activity?

  • Methodological Answer : In organocatalyzed atom transfer radical polymerization (O-ATRP), this compound acts as a photoredox catalyst by cycling between ground (1PC), excited (3PC*), and oxidized (2PC•+) states. Substituents (e.g., electron-withdrawing groups) lower reduction potentials (ΔE1/20.15V\Delta E_{1/2} \approx -0.15 \, \text{V}), enhancing electron transfer kinetics. Transient absorption spectroscopy tracks excited-state lifetimes (~50 ns), correlating with polymerization efficiency .

Q. How can computational models resolve contradictions in experimental redox potentials reported for this compound derivatives?

  • Methodological Answer : Discrepancies in redox potentials arise from solvent effects and basis set limitations. Using the 6-311+G basis set (vs. 6-31+G) improves accuracy by 0.1–0.2 V. Solvent parameters (e.g., dielectric constant of THF) are incorporated via the conductor-like polarizable continuum model (CPCM). Benchmarking against experimental cyclic voltammetry data reduces errors to <5% .

Q. What experimental designs are critical for comparing this compound’s catalytic performance against structurally analogous compounds (e.g., phenothiazines)?

  • Methodological Answer : Controlled studies require matched reaction conditions (light intensity, monomer concentration, solvent). Key metrics include polymerization rate (kpk_p), dispersity (Đ), and end-group fidelity. For example, this compound achieves Đ = 1.12 in methyl methacrylate polymerization, outperforming phenothiazine (Đ = 1.35) due to lower reorganization energy (λ=0.8eV\lambda = 0.8 \, \text{eV}) .

Q. How do steric and electronic effects of the phenyl substituent influence this compound’s photophysical properties?

  • Methodological Answer : Hammett plots correlate substituent σ-values with emission wavelengths (λem\lambda_{\text{em}}). Para-substituted electron-donating groups (e.g., -OMe) redshift λem\lambda_{\text{em}} by 15 nm, while electron-withdrawing groups (-NO₂) blueshift it. X-ray crystallography reveals planar geometry (dihedral angle <10°), minimizing steric hindrance and maximizing conjugation .

Guidelines for Further Research

  • Contradiction Analysis : When conflicting data arise (e.g., redox potentials), replicate experiments under standardized conditions and validate with hybrid DFT/MD simulations .
  • Ethical Reporting : Adhere to Beilstein Journal guidelines: disclose raw data in supplements, cite original synthesis protocols, and avoid redundant methodological descriptions .
  • Phenomenological Frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions, e.g., exploring this compound’s applications in CO₂ reduction .

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